molecular formula C20H20N2O3 B2530996 (E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide CAS No. 554436-41-8

(E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide

Cat. No. B2530996
CAS RN: 554436-41-8
M. Wt: 336.391
InChI Key: WCYQFWFEGITFBI-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various types of cancer, making EGFR an attractive target for cancer therapy.

Mechanism of Action

(E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide inhibits EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the phosphorylation of downstream signaling molecules, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell growth, differentiation, and survival.
Biochemical and physiological effects:
(E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting EGFR signaling. It has also been shown to inhibit tumor growth in animal models of cancer. However, (E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide has limited efficacy as a single agent in clinical trials, likely due to the development of resistance mechanisms in cancer cells.

Advantages and Limitations for Lab Experiments

(E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide is a useful tool for studying the role of EGFR signaling in cancer biology. It can be used to investigate the effects of EGFR inhibition on cell proliferation, survival, and apoptosis. However, (E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide has limitations as a research tool, including its specificity for EGFR and the potential for off-target effects.

Future Directions

Future research on (E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide could focus on developing combination therapies that target multiple signaling pathways involved in cancer progression. Additionally, further studies are needed to understand the mechanisms of resistance to EGFR inhibitors and to identify biomarkers that can predict response to treatment. Finally, the development of new EGFR inhibitors with improved potency and specificity could lead to more effective cancer therapies.

Synthesis Methods

(E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide can be synthesized by a multistep process starting from the commercially available 3,4-dimethoxybenzaldehyde. The synthesis involves the condensation of 3,4-dimethoxybenzaldehyde with 4-ethylphenylacetic acid in the presence of a catalyst to form the corresponding chalcone. The chalcone is then converted to (E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide by reacting with cyanoacetamide in the presence of a base.

Scientific Research Applications

(E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell proliferation and survival.

properties

IUPAC Name

(E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-14-5-7-15(8-6-14)11-16(13-21)20(23)22-17-9-10-18(24-2)19(12-17)25-3/h5-12H,4H2,1-3H3,(H,22,23)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYQFWFEGITFBI-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide

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